Fmoc-D-Homoleucin

Übersicht

Beschreibung

Fmoc-D-homoleucine is a derivative of the amino acid homoleucine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.

Wissenschaftliche Forschungsanwendungen

Fmoc-D-homoleucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Incorporated into peptide-based drugs for therapeutic applications.

Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.

Wirkmechanismus

Target of Action

Fmoc-D-homoleucine is a peptidomimetic that primarily targets the active site of serine/threonine synthetase . This enzyme plays a crucial role in protein synthesis, and the compound’s interaction with it significantly affects this process .

Mode of Action

Fmoc-D-homoleucine acts as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The compound binds to the enzyme’s active site, preventing it from catalyzing the formation of an amino acid, which is necessary for protein synthesis .

Biochemical Pathways

The compound’s interaction with serine/threonine synthetase affects the protein synthesis pathway . By inhibiting the enzyme’s activity, Fmoc-D-homoleucine disrupts the normal sequence of reactions in this pathway, leading to changes in protein production .

Pharmacokinetics

Its use in proteomics research suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of Fmoc-D-homoleucine’s action is the inhibition of protein synthesis . By binding to the active site of serine/threonine synthetase, it prevents the formation of an amino acid, causing bacterial cells to die . It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .

Action Environment

The action of Fmoc-D-homoleucine can be influenced by various environmental factors. For instance, the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which can be useful for monitoring coupling and deprotection reactions .

Biochemische Analyse

Biochemical Properties

Fmoc-D-homoleucine plays a role in biochemical reactions, particularly in peptide synthesis. The Fmoc group serves as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.

Cellular Effects

While specific cellular effects of Fmoc-D-homoleucine are not extensively documented, Fmoc-functionalized amino acids have been used to construct hydrogels, which find a wide range of applications . These hydrogels can exhibit pH-controlled gelation, high thermal stability, and high kinetic and mechanical stability . They can also influence cell viability .

Molecular Mechanism

The molecular mechanism of Fmoc-D-homoleucine primarily involves its role in peptide synthesis. The Fmoc group serves as a protecting group for amines, preventing unwanted side reactions during peptide synthesis . The Fmoc group is removed by base, allowing the amine to participate in peptide bond formation .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-D-homoleucine in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group is stable under a variety of conditions, allowing for the controlled synthesis of peptides . Over time, the Fmoc group can be selectively removed to allow for peptide bond formation .

Metabolic Pathways

The metabolic pathways involving Fmoc-D-homoleucine are primarily related to its role in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing the amine to participate in peptide bond formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-homoleucine typically involves the protection of the amino group of D-homoleucine with the Fmoc group. This can be achieved by reacting D-homoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-D-homoleucine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-D-homoleucine undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine.

Coupling Reactions: The deprotected amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected D-homoleucine and peptides with D-homoleucine residues incorporated into their sequences .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-D-β-homoleucine: Similar to Fmoc-D-homoleucine but with a different side chain structure.

Fmoc-D-beta-homoproline: Another Fmoc-protected amino acid with a different backbone structure.

Uniqueness

Fmoc-D-homoleucine is unique due to its specific side chain structure, which can impart distinct properties to the peptides and proteins it is incorporated into. This uniqueness makes it valuable in the design of peptides with specific structural and functional characteristics .

Biologische Aktivität

Overview

Fmoc-D-homoleucine is a synthetic derivative of the amino acid homoleucine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis and exhibits various biological activities, primarily through its interactions with enzymes involved in protein synthesis. This article explores the biological activity of Fmoc-D-homoleucine, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.

Fmoc-D-homoleucine functions as a peptidomimetic compound that primarily targets the active site of serine/threonine synthetase . This interaction results in the inhibition of protein synthesis pathways , making it a valuable tool in biochemical research and drug development.

Key Mechanisms:

- Inhibition of Protein Synthesis : Fmoc-D-homoleucine's action on serine/threonine synthetase disrupts normal protein synthesis, which can be leveraged to study cellular processes and develop therapeutic agents.

- Stability and Reactivity : The Fmoc group provides stability under various reaction conditions, facilitating controlled peptide synthesis and minimizing side reactions during chemical processes.

Applications in Research

Fmoc-D-homoleucine is extensively utilized in various scientific fields, particularly in peptide chemistry and drug development.

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : Fmoc-D-homoleucine is commonly used as a building block in SPPS, allowing for the selective deprotection of amino groups and subsequent peptide bond formation.

- Peptidomimetics : The compound's unique D-isomer configuration allows for specific interactions with biological targets, enhancing its utility in designing peptidomimetics that mimic natural peptides.

Drug Development

- Therapeutic Applications : Incorporation of Fmoc-D-homoleucine into peptide-based drugs may improve their efficacy by modulating interactions with target proteins involved in disease pathways.

Case Studies and Research Findings

Recent studies have highlighted the significance of Fmoc-D-homoleucine in various applications:

-

Enzyme Interaction Studies :

- Research has demonstrated that modifications at the amino acid level, such as using Fmoc-D-homoleucine, can significantly influence enzyme activity and protein synthesis pathways. These studies provide insights into how peptidomimetics can be designed to enhance or inhibit specific biological functions .

- Biochemical Pathway Analysis :

Comparative Analysis

The following table summarizes Fmoc-D-homoleucine alongside other related compounds to highlight its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-D-homoleucine | D-homoleucine derivative | Specific interactions with biological targets; inhibits protein synthesis |

| Fmoc-L-leucine | L-leucine derivative | More prevalent than D-isomer; widely used in peptide synthesis |

| Fmoc-D-β-homoleucine | β-homoleucine derivative | Different steric properties affecting peptide conformation |

| Fmoc-L-photo-leucine | Photo-reactive derivative | Incorporates diazirin moiety for photo-crosslinking capabilities |

Future Directions

Research on Fmoc-D-homoleucine continues to expand, with potential future studies focusing on:

Eigenschaften

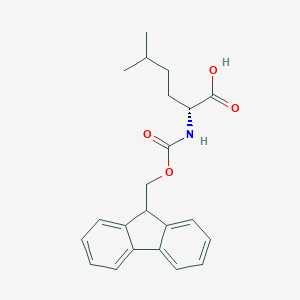

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOQOPBFLFQOJJ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373255 | |

| Record name | Fmoc-D-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204320-60-5 | |

| Record name | Fmoc-D-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.